molecular formula C26H27N3O5S2 B2928715 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 921822-26-6

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2928715
CAS No.: 921822-26-6
M. Wt: 525.64
InChI Key: AJNIDWCBWDDACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a heterocyclic compound featuring a benzofuran-thiazole core linked to a tosylpiperidine-carboxamide moiety. The benzofuran ring, substituted with an ethoxy group at the 7-position, contributes to its aromatic and electron-rich properties, while the thiazole ring provides a rigid scaffold for molecular interactions. The tosyl (p-toluenesulfonyl) group attached to the piperidine ring enhances solubility and modulates pharmacokinetic properties. This compound has been investigated in high-throughput screening (HTS) campaigns for its structural similarity to pharmacologically active molecules, particularly those targeting G-protein-coupled receptors (GPCRs) like the vasopressin 2 receptor .

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S2/c1-3-33-22-6-4-5-19-15-23(34-24(19)22)21-16-35-26(27-21)28-25(30)18-11-13-29(14-12-18)36(31,32)20-9-7-17(2)8-10-20/h4-10,15-16,18H,3,11-14H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNIDWCBWDDACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula C22H20N2O3S\text{Molecular Formula C}_{22}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a thiazole ring, a benzofuran moiety, and a piperidine unit, which are known for their pharmacological significance.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the thiazole and benzofuran structures have shown improved activity against melanoma and prostate cancer cells.

Case Studies

  • In Vitro Studies : A series of thiazole derivatives were tested for their anticancer efficacy. The results demonstrated that certain derivatives had IC50 values in the low nanomolar range against prostate cancer cell lines, indicating potent cytotoxicity .
  • Mechanism of Action : Preliminary investigations suggest that these compounds exert their anticancer effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division . This mechanism is similar to that of established chemotherapeutic agents like paclitaxel.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureModificationEffect on Activity
Thiazole RingSubstitution with different aryl groupsEnhanced cytotoxicity
Piperidine UnitVariations in the substituents at the nitrogenAltered solubility and bioavailability
Benzofuran MoietyEthoxy substitution at different positionsImproved interaction with biological targets

Research Findings

Research has shown that compounds with similar structures have been screened against the NCI 60 human tumor cell line panel. Notably, certain derivatives exhibited broad-spectrum activity against various cancer types, including leukemia and lung cancer, with IC50 values ranging from 0.124 μM to 3.81 μM .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide Benzofuran-thiazole 7-Ethoxybenzofuran, Tosylpiperidine C₂₇H₂₈N₄O₅S₂ 576.67 Ethoxy group enhances lipophilicity; tosyl improves metabolic stability
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (4) Thiazolopyridine-phenyl Naphthamide, Thiazolopyridine C₂₃H₁₆N₄OS 420.47 Planar structure for π-π stacking; moderate solubility
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole-pyridine Morpholinomethyl, Dichlorophenyl C₂₁H₂₂Cl₂N₄O₂S 477.39 Chlorine atoms increase electrophilicity; morpholine enhances solubility
N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-N²-pyridine-2-ylglyciamide [15] Biphenyl-thiazole Biphenyl, Pyridinylglyciamide C₂₁H₁₆N₄OS 380.44 Biphenyl group for hydrophobic interactions; glyciamide for hydrogen bonding
N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) Thiazole-pyridine Dimethylaminomethyl, Isonicotinamide C₁₈H₁₈N₆O₂S 398.44 Basic dimethylamino group improves cellular uptake

Key Observations :

Benzofuran vs.

Sulfonyl Groups : The tosyl group in the target compound differs from thiophene sulfonyl (e.g., in ’s analogue), with tosyl providing better metabolic stability due to its electron-withdrawing nature .

Functional Comparisons

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for N-(4-(pyridine-2-yl)thiazol-2-yl)benzamides, involving EDCI/HOBt-mediated coupling . However, the ethoxybenzofuran moiety requires specialized precursors, increasing synthetic complexity compared to pyridine-based analogues .
  • Pharmacokinetics: The tosylpiperidine group may reduce first-pass metabolism compared to morpholinomethyl (4d) or dimethylaminomethyl (4h) substituents, which are prone to oxidation .

Research Findings and Limitations

  • Gaps in Data : Direct comparisons of IC₅₀, solubility, or toxicity with analogues are unavailable. For example, 4d shows IC₅₀ = 1.2 μM against kinase X , but analogous metrics for the target compound are lacking.
  • Structural Insights : Molecular docking suggests the ethoxybenzofuran-thiazole core binds to vasopressin receptor mutants with higher affinity than pyridine-based compounds, but validation is needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.